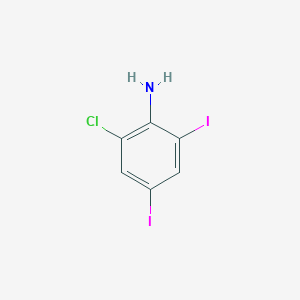

2-Chloro-4,6-diiodoaniline

Beschreibung

2-Chloro-4,6-diiodoaniline (C₆H₄ClI₂N) is a halogenated aniline derivative characterized by a chlorine atom at position 2 and iodine atoms at positions 4 and 6 on the aromatic ring. This compound is synthesized via a halogenation/diazotization strategy, achieving an 88% yield through optimized reaction conditions involving sequential iodination of aniline derivatives . Key physical properties include a melting point of 71–73°C and distinct spectral features:

- ¹H NMR (CDCl₃): δ 7.79 (s, 1H, aromatic), 7.50 (s, 1H, aromatic), 4.56 (s, 2H, NH₂) .

- IR: Strong N-H stretches at 3416–3387 cm⁻¹ and C-I vibrations at 950 cm⁻¹ .

- HRMS: [M-H]⁻ peak at m/z 377.8179 (calc. 377.8122) .

The compound’s electronic structure is influenced by the electron-withdrawing effects of chlorine and iodine, directing further substitution reactions and impacting its reactivity in synthetic applications.

Eigenschaften

Molekularformel |

C6H4ClI2N |

|---|---|

Molekulargewicht |

379.36 g/mol |

IUPAC-Name |

2-chloro-4,6-diiodoaniline |

InChI |

InChI=1S/C6H4ClI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |

InChI-Schlüssel |

FIVCCEHZIYCZTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)N)I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-diiodoaniline can be synthesized through the halogenation of aniline derivatives. The general procedure involves the iodination of 2-chloroaniline using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-Chloro-4,6-diiodoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4,6-diiodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4,6-diiodoaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Chloro-4,6-diiodoaniline exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and iodine atoms can influence the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data for Halogenated Anilines

Key Observations :

- Molecular Weight : Iodine substituents significantly increase molecular weight (e.g., 377.82 for compound 10 vs. 217.57 for the dinitro analog).

- Melting Points : Compound 10 has a moderate melting point (71–73°C), likely due to balanced halogen size and symmetry. Nitro-substituted analogs (e.g., compound 9) may exhibit higher melting points due to stronger dipole interactions, though data is unavailable.

- Spectral Trends : The NH₂ group in compound 10 shows upfield shifts (δ 4.56 ppm) compared to typical aniline NH₂ signals (δ 3–5 ppm), influenced by electron-withdrawing halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.